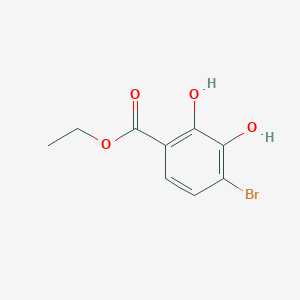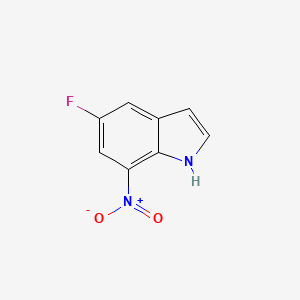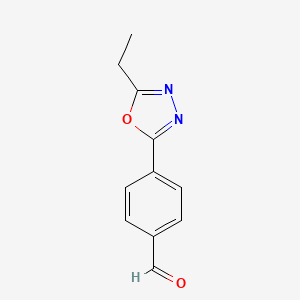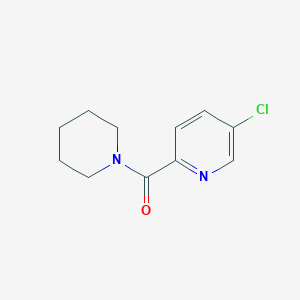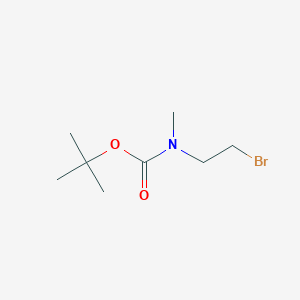
2-ブロモエチル(メチル)カルバミン酸tert-ブチル
概要
説明
tert-Butyl (2-bromoethyl)(methyl)carbamate is an organic compound with the molecular formula C8H16BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromoethyl group, and a methyl group attached to the carbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
tert-Butyl (2-bromoethyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Mode of Action
It’s known that the compound can interact with other substances in a chemical reaction .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of other compounds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 23812 , which may influence its bioavailability.
Result of Action
It’s known that the compound can be used as a reactant in the preparation of other compounds .
Action Environment
It’s known that the compound should be stored at a temperature of 28°c .
生化学分析
Biochemical Properties
tert-Butyl (2-bromoethyl)(methyl)carbamate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The compound’s bromine atom is highly reactive, allowing it to form stable bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme involved .
Cellular Effects
tert-Butyl (2-bromoethyl)(methyl)carbamate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of tert-Butyl (2-bromoethyl)(methyl)carbamate involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound is highly electrophilic, allowing it to react with nucleophilic sites on enzymes and proteins. This interaction can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved. Additionally, tert-Butyl (2-bromoethyl)(methyl)carbamate can affect gene expression by binding to transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-bromoethyl)(methyl)carbamate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to tert-Butyl (2-bromoethyl)(methyl)carbamate can result in changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of tert-Butyl (2-bromoethyl)(methyl)carbamate vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and gene expression without causing significant toxicity. At high doses, tert-Butyl (2-bromoethyl)(methyl)carbamate can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
tert-Butyl (2-bromoethyl)(methyl)carbamate is involved in various metabolic pathways, including those related to protein modification and degradation. The compound can interact with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, tert-Butyl (2-bromoethyl)(methyl)carbamate can inhibit proteases, resulting in the accumulation of specific protein substrates .
Transport and Distribution
Within cells and tissues, tert-Butyl (2-bromoethyl)(methyl)carbamate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, tert-Butyl (2-bromoethyl)(methyl)carbamate can bind to albumin in the bloodstream, facilitating its transport to various tissues .
Subcellular Localization
tert-Butyl (2-bromoethyl)(methyl)carbamate is localized to specific subcellular compartments, including the cytoplasm and nucleus. The compound’s subcellular localization can influence its activity and function. For example, tert-Butyl (2-bromoethyl)(methyl)carbamate can be targeted to the nucleus through specific targeting signals, where it can interact with transcription factors and other nuclear proteins .
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (2-bromoethyl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-Butyl (2-bromoethyl)(methyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
tert-Butyl (2-bromoethyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields tert-butyl (2-azidoethyl)(methyl)carbamate, while oxidation with hydrogen peroxide produces tert-butyl (2-hydroxyethyl)(methyl)carbamate .
類似化合物との比較
Similar Compounds
tert-Butyl (2-bromoethyl)carbamate: Similar structure but lacks the methyl group.
tert-Butyl (2-chloroethyl)(methyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (2-iodoethyl)(methyl)carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
tert-Butyl (2-bromoethyl)(methyl)carbamate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
特性
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFCGSAAZGWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
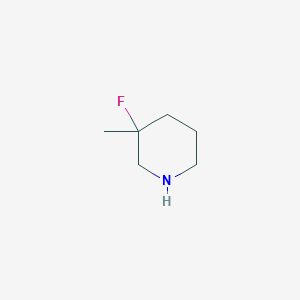
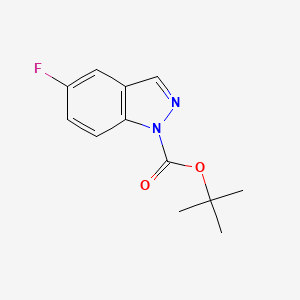
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
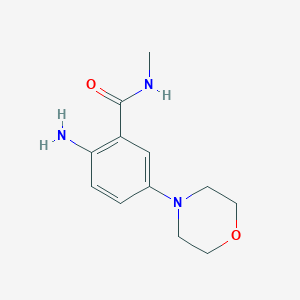
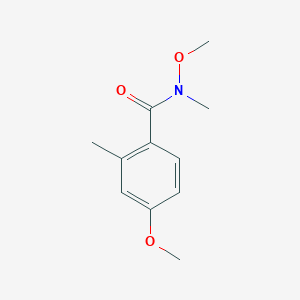
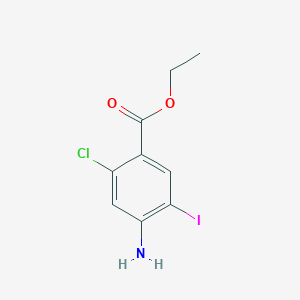
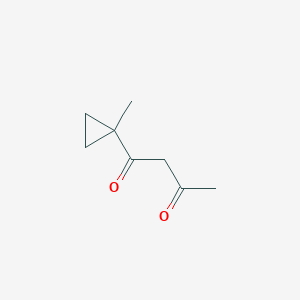
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
